5-Amino-2,4-ditert-butylphenol HCL
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Overview
Description
5-Amino-2,4-ditert-butylphenol hydrochloride is a chemical compound with the molecular formula C14H24ClNO. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is particularly notable for its role as an intermediate in the synthesis of Ivacaftor, a drug used to treat cystic fibrosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2,4-ditert-butylphenol hydrochloride typically involves the reduction of 2,4-di-tert-butyl-5-nitrophenol. One common method includes the use of ammonium formate and palladium on activated carbon as a catalyst. The reaction is carried out in ethanol under reflux conditions .
Industrial Production Methods
An improved industrial process for the preparation of 5-Amino-2,4-ditert-butylphenol hydrochloride involves the hydroxy protection of 2,4-di-tert-butylphenol followed by nitration and subsequent reduction . This method is efficient and yields a high purity product suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2,4-ditert-butylphenol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones.
Reduction: The nitro group in the precursor can be reduced to an amino group.
Substitution: The phenolic hydroxyl group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Ammonium formate and palladium on activated carbon are used for the reduction of nitro groups.
Substitution: Reagents such as alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Aminophenols
Substitution: Alkylated phenols
Scientific Research Applications
5-Amino-2,4-ditert-butylphenol hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: It is a key intermediate in the synthesis of Ivacaftor, a drug used to treat cystic fibrosis.
Industry: The compound is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Amino-2,4-ditert-butylphenol hydrochloride involves its interaction with specific molecular targets. In the case of its role as an intermediate in Ivacaftor synthesis, the compound contributes to the modulation of ATP-binding cassette transporters. This modulation enhances the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, improving chloride transport in cells .
Comparison with Similar Compounds
Similar Compounds
2,4-Di-tert-butylphenol: A precursor in the synthesis of 5-Amino-2,4-ditert-butylphenol hydrochloride.
5-Nitro-2,4-di-tert-butylphenol: An intermediate in the synthesis process.
Ivacaftor: The final product in which 5-Amino-2,4-ditert-butylphenol hydrochloride is used as an intermediate.
Uniqueness
5-Amino-2,4-ditert-butylphenol hydrochloride is unique due to its specific role in the synthesis of Ivacaftor. Its ability to modulate ATP-binding cassette transporters sets it apart from other similar compounds .
Properties
Molecular Formula |
C14H24ClNO |
---|---|
Molecular Weight |
257.80 g/mol |
IUPAC Name |
5-amino-2,4-ditert-butylphenol;hydrochloride |
InChI |
InChI=1S/C14H23NO.ClH/c1-13(2,3)9-7-10(14(4,5)6)12(16)8-11(9)15;/h7-8,16H,15H2,1-6H3;1H |
InChI Key |
YZGNZVXFPBFWNM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1N)O)C(C)(C)C.Cl |
Origin of Product |
United States |
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